![molecular formula C10H12N4O B3037139 3-Benzimidazolyl-1-(hydroxyimino)propylamine CAS No. 4404-30-2](/img/structure/B3037139.png)
3-Benzimidazolyl-1-(hydroxyimino)propylamine
Overview
Description
“3-Benzimidazolyl-1-(hydroxyimino)propylamine” is a chemical compound that is part of the benzimidazole family . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Chemical Reactions Analysis
Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Scientific Research Applications
- Benzimidazole derivatives exhibit antitumor effects by targeting various cellular pathways. Researchers have explored their potential as inhibitors of kinases involved in cancer cell proliferation and survival. The compound’s structural features may allow it to interact with key proteins, making it a candidate for further investigation in cancer therapy .
- Benzimidazoles possess antimicrobial activity against bacteria, fungi, and parasites. They can inhibit enzymes crucial for pathogen survival, making them valuable in drug development. The hydroxyimino group in 3-Benzimidazolyl-1-(hydroxyimino)propylamine could enhance its antimicrobial efficacy .
- Benzimidazole derivatives have been studied as potential antiparasitic agents. They target helminths (worms) and protozoa by disrupting microtubule assembly, affecting parasite motility and viability. The compound’s unique structure may contribute to its efficacy against parasitic infections .
- Some benzimidazole derivatives exhibit neuroprotective properties. They modulate neurotransmitter receptors, reduce oxidative stress, and enhance neuronal survival. Investigating 3-Benzimidazolyl-1-(hydroxyimino)propylamine’s impact on neurodegenerative diseases could be valuable .
- Benzimidazoles have vasodilatory effects and can influence blood pressure regulation. Researchers have explored their potential in managing cardiovascular diseases, including hypertension and ischemic conditions. The compound’s hydroxyimino moiety might contribute to its cardiovascular effects .
- Benzimidazole derivatives have demonstrated antiviral properties against RNA and DNA viruses. They inhibit viral replication by targeting essential enzymes. Investigating 3-Benzimidazolyl-1-(hydroxyimino)propylamine’s antiviral potential could be relevant in the context of emerging viral infections .
Anticancer Activity
Antimicrobial Properties
Antiparasitic Applications
Neuroprotective Effects
Cardiovascular Applications
Antiviral Activity
Future Directions
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N'-hydroxypropanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10(13-15)5-6-14-7-12-8-3-1-2-4-9(8)14/h1-4,7,15H,5-6H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPXAUUVKOTUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzimidazolyl-1-(hydroxyimino)propylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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